molecular formula C32H39N3O4 B4162667 Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4162667
M. Wt: 529.7 g/mol
InChI Key: DTVHQMBJSLZZTC-UHFFFAOYSA-N
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Description

Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes a quinoline core, which is a heterocyclic aromatic organic compound, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Substituents: The dimethylamino and morpholinyl groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(4-morpholin-4-ylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N3O4/c1-20(2)39-32(37)29-21(3)33-27-18-24(22-6-10-25(11-7-22)34(4)5)19-28(36)31(27)30(29)23-8-12-26(13-9-23)35-14-16-38-17-15-35/h6-13,20,24,30,33H,14-19H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVHQMBJSLZZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N5CCOCC5)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
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Propan-2-yl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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